

Application Note: Quantification of N-Nitrosoephedrine in Pharmaceutical Ingredients by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-Nitrosoephedrine

Cat. No.: B097376

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **N-Nitrosoephedrine** in active pharmaceutical ingredients (APIs). The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2] This method provides a reliable analytical procedure for the detection and quantification of **N-Nitrosoephedrine** at trace levels, crucial for ensuring drug safety and regulatory compliance. The method has been developed based on established protocols for nitrosamine analysis and is suitable for use in quality control and drug development settings.[3][4]

Introduction

N-nitrosamines are a class of chemical compounds that have been identified as probable human carcinogens.[1] Their formation can occur during the synthesis of APIs or in the final drug product formulation.[2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have set stringent limits for the presence of nitrosamine impurities in pharmaceutical products.[3][5] Therefore, highly sensitive and selective analytical methods are required for their accurate quantification.[6][7]

This application note describes an LC-MS/MS method specifically for the quantification of **N-Nitrosoephedrine**. The method utilizes a C18 stationary phase for chromatographic separation

and a triple quadrupole mass spectrometer for detection, offering high sensitivity and specificity.[3]

Experimental

1. Materials and Reagents

- **N-Nitrosoephedrine** reference standard
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Pseudoephedrine Hydrochloride (or other relevant API)
- Syringe filters (0.22 µm PVDF)[8]

2. Standard and Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of **N-Nitrosoephedrine** reference standard in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 0.1 ng/mL to 20 ng/mL).[9]
- Sample Preparation:
 - Accurately weigh approximately 100 mg of the API into a 15 mL centrifuge tube.[10]
 - Add 5.0 mL of methanol.[10]
 - Vortex the mixture until the sample is dissolved.[10]
 - For solid dosage forms, crush tablets to a fine powder before dissolving in methanol.[10]
 - Shake the sample for 40 minutes using a mechanical shaker.[10][11]

- Centrifuge the sample at 4500 rpm for 15 minutes.[\[10\]](#)
- Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.[\[8\]](#)
[\[10\]](#)

3. LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended.[\[5\]](#)

Table 1: Chromatographic Conditions[\[3\]](#)

Parameter	Value
Column	Waters XBridge BEH C18 (150 mm × 4.6 mm, 2.5 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in methanol
Flow Rate	0.70 mL/min
Injection Volume	30 µL
Column Oven Temperature	40 °C
Autosampler Temperature	10 °C
Run Time	20 minutes

Table 2: Gradient Program[\[3\]](#)

Time (min)	% Mobile Phase A	% Mobile Phase B
0.01	95	5
2.00	95	5
12.00	20	80
15.00	20	80
15.10	95	5
20.00	95	5

Table 3: Mass Spectrometer Conditions[3]

Parameter	Value
Interface	Atmospheric Pressure Chemical Ionization (APCI)
Ionization Mode	Positive
Interface Voltage	4.5 kV
Interface Temperature	370 °C
Heat Block Temperature	220 °C
Desolvation Line (DL) Temperature	220 °C
Drying Gas Flow	3 L/min
Nebulizer Gas Flow	3 L/min
Collision-Induced Dissociation (CID) Gas Pressure	200 kPa
Detection Mode	Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions for **N-Nitrosoephedrine**[3]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
N-Nitroso-l-ephedrine	195.1	105.1	12
N-Nitroso-l-ephedrine	195.1	77.1	12

Method Validation Summary

The analytical method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3]

Table 5: Quantitative Performance Data[3]

Parameter	Result
Limit of Quantitation (LOQ)	0.04 µg/mL (with respect to a 20 mg/mL sample concentration)
Validated Range	0.04 µg/mL to 0.4 µg/mL (with respect to a 20 mg/mL sample concentration)
Precision (%RSD)	0.50% for N-Nitroso-l-ephedrine
Accuracy (Mean % Recovery)	100.04% - 104.54% at 0.04 µg/mL, 0.4 µg/mL, and 0.6 µg/mL
Linearity (Correlation Coefficient, R ²)	≥ 0.998[12]

Results and Discussion

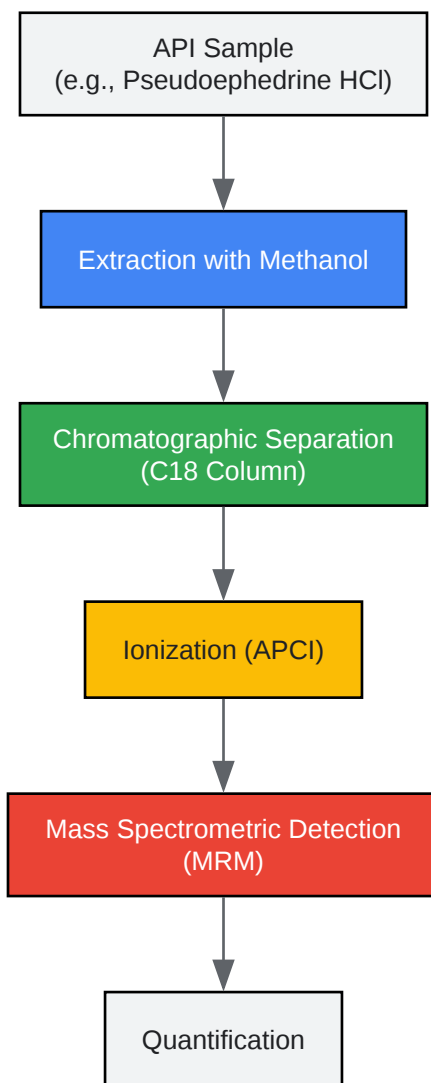
The described LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of **N-Nitrosoephedrine**. The chromatographic conditions ensure good peak shape and resolution from potential matrix interferences. The use of MRM detection enhances the specificity of the analysis. The method validation results demonstrate that the procedure is accurate, precise, and linear over the specified concentration range, making it suitable for routine quality control testing of APIs.

Diagrams



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Caption: Experimental workflow for **N-Nitrosoephedrine** sample preparation and analysis.



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Caption: Logical flow of the analytical method for **N-Nitrosoephedrine** quantification.

Conclusion


The LC-MS/MS method presented in this application note is a reliable and validated procedure for the quantification of **N-Nitrosoephedrine** in pharmaceutical ingredients. The method meets the stringent requirements for sensitivity and selectivity needed for the analysis of trace-level nitrosamine impurities. Its implementation in a quality control setting can help ensure the safety and quality of pharmaceutical products.

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